REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:28]=[CH:27][C:5]([CH2:6][C:7]2[CH:15]=[C:14]([CH2:16][C:17]3[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][CH:18]=3)[C:10]([C:11](O)=[O:12])=[CH:9][C:8]=2[C:24]([OH:26])=O)=[CH:4][CH:3]=1.FC(F)(F)C(O)=O.FC(F)(F)S(O)(=O)=O>>[CH3:23][C:20]1[CH:21]=[CH:22][C:17]2[CH2:16][C:14]3[C:10]([C:11](=[O:12])[C:18]=2[CH:19]=1)=[CH:9][C:8]1[C:24](=[O:26])[C:27]2[C:5](=[CH:4][CH:3]=[C:2]([CH3:1])[CH:28]=2)[CH2:6][C:7]=1[CH:15]=3
|
Name
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4,6-bis(4-methylbenzyl)isophthalic acid
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Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CC2=C(C=C(C(=O)O)C(=C2)CC2=CC=C(C=C2)C)C(=O)O)C=C1
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
ice
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Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring for 3 days at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting solid was collected by filtration
|
Type
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WASH
|
Details
|
The solid was washed with 400 mL of saturated aqueous sodium bicarbonate solution
|
Type
|
WASH
|
Details
|
The solid was washed with heptane
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=2CC3=CC=4CC5=CC=C(C=C5C(C4C=C3C(C2C1)=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |